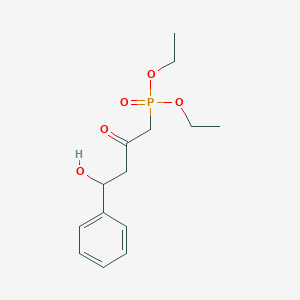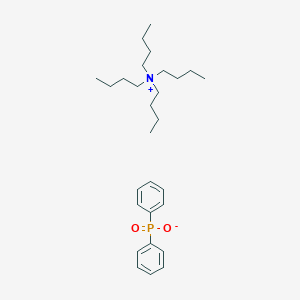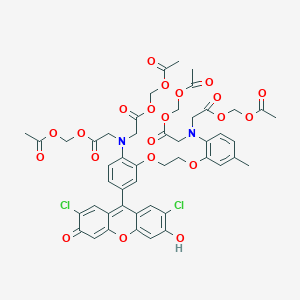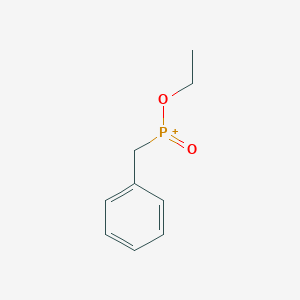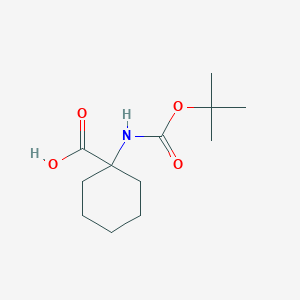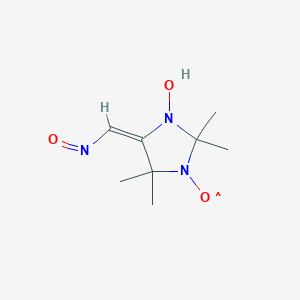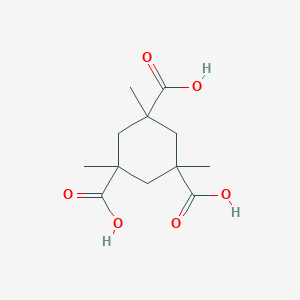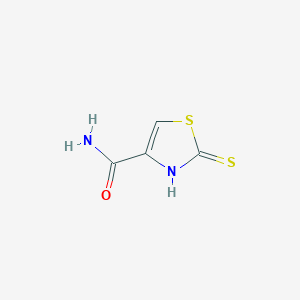
4-Carbamoyl-2-mercaptothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoyl-2-mercaptothiazole (CMT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential in various scientific applications. CMT is a versatile molecule that can be synthesized through various methods and has been found to exhibit a wide range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 4-Carbamoyl-2-mercaptothiazole is not fully understood, but it is believed to involve the chelation of metal ions, the scavenging of free radicals, and the inhibition of enzymes. 4-Carbamoyl-2-mercaptothiazole has been found to chelate metal ions, including copper, iron, and zinc, which may contribute to its antioxidant and antitumor activities. 4-Carbamoyl-2-mercaptothiazole has also been found to scavenge free radicals, which may contribute to its antioxidant activity. 4-Carbamoyl-2-mercaptothiazole has been found to inhibit enzymes, including acetylcholinesterase, which may contribute to its potential in treating Alzheimer's disease.
Biochemical And Physiological Effects
4-Carbamoyl-2-mercaptothiazole has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, antitumor, and antimicrobial activities. 4-Carbamoyl-2-mercaptothiazole has been found to scavenge free radicals, which may contribute to its antioxidant activity. 4-Carbamoyl-2-mercaptothiazole has been found to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis. 4-Carbamoyl-2-mercaptothiazole has been found to exhibit antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
4-Carbamoyl-2-mercaptothiazole has several advantages for lab experiments, including its low cost, high yield, and stability. 4-Carbamoyl-2-mercaptothiazole is also easy to synthesize and purify. However, 4-Carbamoyl-2-mercaptothiazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations. 4-Carbamoyl-2-mercaptothiazole also has limited bioavailability, which may limit its potential in certain applications.
Future Directions
There are several future directions for the study of 4-Carbamoyl-2-mercaptothiazole. One direction is to further explore its potential as a chelating agent and corrosion inhibitor. Another direction is to investigate its potential as a diagnostic tool for detecting various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Carbamoyl-2-mercaptothiazole and its potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, there is a need for the development of new synthesis methods and purification techniques to improve the yield and purity of 4-Carbamoyl-2-mercaptothiazole.
Synthesis Methods
4-Carbamoyl-2-mercaptothiazole can be synthesized through various methods, including the reaction of thiosemicarbazide with carbon disulfide and chloroacetic acid, and the reaction of thiosemicarbazide with 2-bromoacetic acid. The latter method is preferred due to its higher yield and purity. The synthesis of 4-Carbamoyl-2-mercaptothiazole involves a multi-step reaction that requires careful monitoring of reaction conditions and purification steps.
Scientific Research Applications
4-Carbamoyl-2-mercaptothiazole has been extensively studied for its potential in various scientific applications, including as a chelating agent, a corrosion inhibitor, and a fluorescent probe. 4-Carbamoyl-2-mercaptothiazole has also been found to exhibit antitumor, antioxidant, and antimicrobial activities. 4-Carbamoyl-2-mercaptothiazole has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes. 4-Carbamoyl-2-mercaptothiazole has also been found to have potential as a diagnostic tool for detecting various diseases.
properties
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H2,5,7)(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQAKYXAMCUUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-2-mercaptothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
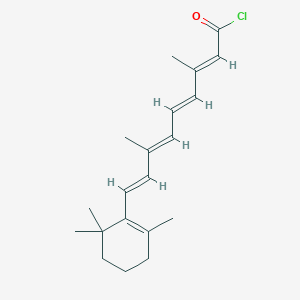
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)

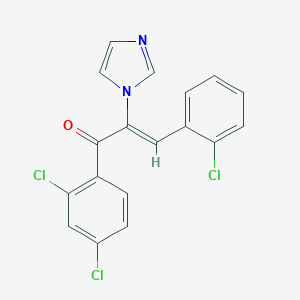
![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
